molecular formula C21H21NO3S2 B4754574 4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one

4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4754574
M. Wt: 399.5 g/mol
InChI Key: VYKSUZOWAXRAJK-LGMDPLHJSA-N
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Description

4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one is a thiazolone derivative that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant pharmacological activity, and its synthesis and mechanism of action have been well-documented in scientific literature.

Mechanism of Action

The mechanism of action of 4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Additionally, the compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one have been extensively studied in vitro and in vivo. The compound has been found to exhibit significant anti-inflammatory and anti-tumor activities, which are mediated through the inhibition of COX-2 and NF-κB. It has also been found to modulate glucose metabolism and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes. Additionally, the compound has been found to exhibit neuroprotective effects, which may be mediated through the activation of the AMPK pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one in lab experiments include its high purity, relatively low cost, and well-documented mechanism of action. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dose-response studies are therefore necessary to determine the optimal concentration range for experimental use.

Future Directions

There are several potential future directions for the study of 4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of more potent and selective analogs of the compound, which may exhibit improved pharmacological activity and reduced toxicity. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and its effects on various signaling pathways and enzymes.

Scientific Research Applications

The potential therapeutic applications of 4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one have been extensively studied in scientific literature. The compound has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to have potential as an anti-diabetic agent, as it can modulate glucose metabolism and improve insulin sensitivity. Additionally, the compound has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

(4Z)-4-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S2/c1-3-12-26-21-22-17(20(23)27-21)13-16-10-7-11-18(24-2)19(16)25-14-15-8-5-4-6-9-15/h4-11,13H,3,12,14H2,1-2H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKSUZOWAXRAJK-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC2=C(C(=CC=C2)OC)OCC3=CC=CC=C3)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=N/C(=C\C2=C(C(=CC=C2)OC)OCC3=CC=CC=C3)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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